![molecular formula C29H31N3O3 B2699650 2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 932470-51-4](/img/structure/B2699650.png)
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are commonly used . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has delved into various synthesis methods for similar compounds, highlighting techniques such as free radical cyclizations induced by tributyltin(IV) hydride to create complex molecular structures, which could be applicable to the synthesis of the mentioned compound (Martínez et al., 2001).
Chemical Reactivity and Modification : Studies have shown that certain acetamide derivatives can undergo reactions leading to the formation of new structures with potential biological activities. For example, compounds have been developed with antimicrobial properties by modifying quinazolinone derivatives (Desai et al., 2007).
Biological Activities and Applications
Antimicrobial Activity : Research on compounds with similar structures has demonstrated potential antimicrobial activity. This suggests that derivatives of the mentioned compound could be explored for their antimicrobial properties, potentially contributing to the development of new antibiotics or disinfectants (Habib et al., 2013).
Enzyme Inhibition : Some studies have focused on the synthesis and evaluation of compounds for their enzyme inhibitory activities, such as against carbonic anhydrase or cholinesterase enzymes. These findings indicate the potential of similar acetamide derivatives in the development of enzyme inhibitors for therapeutic purposes (Virk et al., 2018).
Pharmacological Investigations : There has been research into the analgesic and anti-inflammatory properties of related compounds, suggesting the utility of similar chemical structures in the development of new drugs for pain relief and inflammation reduction (Sato et al., 1981).
properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-4-21-9-12-25(13-10-21)30-18-24-15-23-11-14-26(35-3)16-27(23)32(29(24)34)19-28(33)31-17-22-7-5-20(2)6-8-22/h5-16,30H,4,17-19H2,1-3H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKJGAYSKYKXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(4-methylbenzyl)acetamide |
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